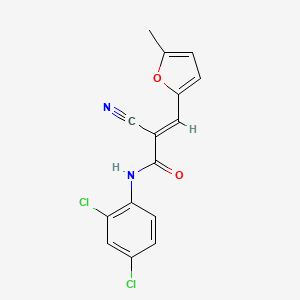![molecular formula C15H12N4O3S B11654229 4-[(2E)-2-(8-Oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1-sulfonamide CAS No. 16588-39-9](/img/structure/B11654229.png)
4-[(2E)-2-(8-Oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonamide,4-[2-(8-hydroxy-5-quinolinyl)diazenyl]-: is a complex organic compound with the molecular formula C15H12N4O3S and a molecular weight of 328.346 g/mol This compound is characterized by the presence of a benzenesulfonamide group linked to a quinoline moiety through a diazenyl bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonamide,4-[2-(8-hydroxy-5-quinolinyl)diazenyl]- typically involves the following steps :
Diazotization: The process begins with the diazotization of 8-hydroxyquinoline. This involves treating 8-hydroxyquinoline with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with sulfanilamide under controlled conditions to form the desired compound. The reaction is usually carried out in an acidic medium to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: Benzenesulfonamide,4-[2-(8-hydroxy-5-quinolinyl)diazenyl]- can undergo oxidation reactions, typically involving the hydroxyl group on the quinoline ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can also undergo reduction reactions, particularly targeting the diazenyl bridge. Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions can occur on the benzenesulfonamide moiety, where various substituents can replace the hydrogen atoms. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, hydrogen gas with a catalyst, mild conditions.
Substitution: Halogens, alkylating agents, varying conditions depending on the substituent.
Major Products Formed:
Oxidation: Formation of quinoline derivatives with oxidized hydroxyl groups.
Reduction: Formation of amine derivatives by reducing the diazenyl bridge.
Substitution: Formation of substituted benzenesulfonamide derivatives.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of more complex organic compounds.
- Employed in the study of azo compounds and their properties.
Biology:
- Investigated for its potential as a biological stain due to its azo linkage.
- Studied for its interactions with various biomolecules.
Medicine:
- Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
- Used in the development of diagnostic agents.
Industry:
- Utilized in the production of dyes and pigments due to its vibrant color.
- Applied in the manufacture of specialty chemicals and intermediates.
作用機序
The mechanism of action of Benzenesulfonamide,4-[2-(8-hydroxy-5-quinolinyl)diazenyl]- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The diazenyl bridge and quinoline moiety play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
- Benzenesulfonamide,4-[2-(8-hydroxyquinolinyl)diazenyl]-
- Benzenesulfonamide,4-[2-(5-quinolinyl)diazenyl]-
- Benzenesulfonamide,4-[2-(6-hydroxyquinolinyl)diazenyl]-
Uniqueness: Benzenesulfonamide,4-[2-(8-hydroxy-5-quinolinyl)diazenyl]- is unique due to the specific positioning of the hydroxyl group on the quinoline ring, which influences its chemical reactivity and binding properties. This distinct structure imparts unique properties that differentiate it from other similar compounds, making it valuable for specific scientific and industrial applications.
特性
CAS番号 |
16588-39-9 |
|---|---|
分子式 |
C15H12N4O3S |
分子量 |
328.3 g/mol |
IUPAC名 |
4-[(8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C15H12N4O3S/c16-23(21,22)11-5-3-10(4-6-11)18-19-13-7-8-14(20)15-12(13)2-1-9-17-15/h1-9,20H,(H2,16,21,22) |
InChIキー |
JKGWEZMHRXGMLG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=CC=C(C=C3)S(=O)(=O)N |
溶解性 |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6Z)-6-{3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654146.png)
![3-[(Dibenzylamino)methyl]-2,8-dimethylquinolin-4-ol](/img/structure/B11654153.png)

![3-methylbutyl {[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11654164.png)
![3-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B11654171.png)
![N-(5-chloro-2-methylphenyl)-2-{[6-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B11654172.png)

![3-chloro-1-(2,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11654182.png)
![butyl 4-({(2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoate](/img/structure/B11654191.png)

![ethyl 2-{[(3-methyl-2-phenylquinolin-4-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11654206.png)
![2-(4,5-Dihydro-thiazol-2-ylsulfanyl)-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-2,3-dithia-5-aza-cyclopenta[a]naphthalen-5-yl)-ethanone](/img/structure/B11654213.png)
![6,6-Dimethyl-5,7-dinitro-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11654216.png)
![5-[(3-Bromo-5-ethoxy-4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11654217.png)
